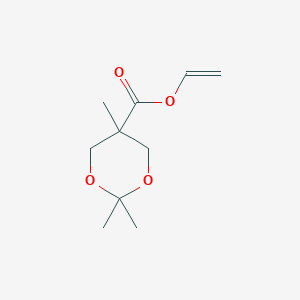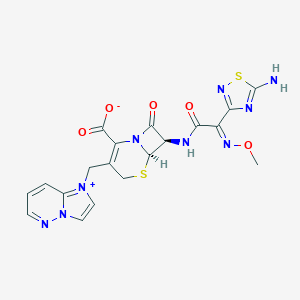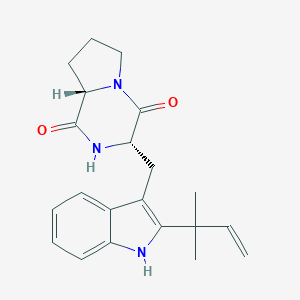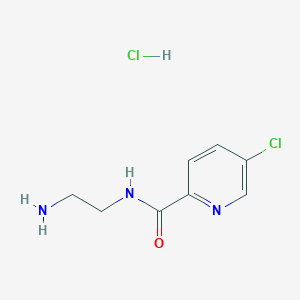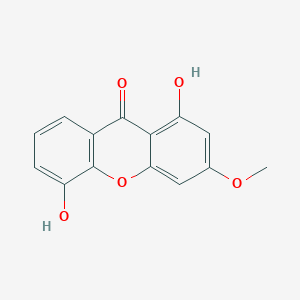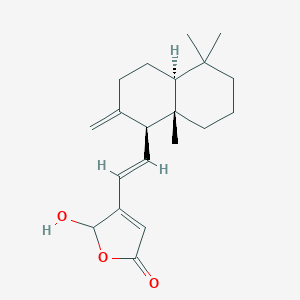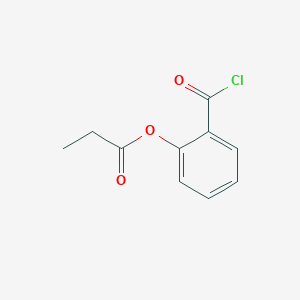
Tridecyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl neopentanoate is a synthetic ester that is commonly used in the cosmetics industry as an emollient and skin conditioning agent. However, recent scientific research has shown that tridecyl neopentanoate may have potential applications in other areas, including drug delivery and as a lubricant in microelectromechanical systems (MEMS).
Wissenschaftliche Forschungsanwendungen
Tridecyl neopentanoate has been studied for its potential applications in drug delivery. Studies have shown that tridecyl neopentanoate can enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in oral drug formulations.
Wirkmechanismus
Tridecyl neopentanoate is believed to work by increasing the solubility of drugs in the gastrointestinal tract, allowing for better absorption into the bloodstream. It may also act as a permeation enhancer, helping drugs to cross the intestinal membrane.
Biochemische Und Physiologische Effekte
Tridecyl neopentanoate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. It is metabolized by the body into neopentanoic acid and tridecanol, which are both naturally occurring compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Tridecyl neopentanoate has several advantages for use in lab experiments, including its ability to enhance drug solubility and bioavailability. However, it is important to note that tridecyl neopentanoate may not be suitable for all drug formulations, and further studies are needed to fully understand its potential limitations.
Zukünftige Richtungen
There are several potential future directions for research on tridecyl neopentanoate. These include further studies on its use as a drug delivery agent, as well as investigations into its potential applications as a lubricant in Tridecyl neopentanoate devices. Additionally, research could explore the use of tridecyl neopentanoate in other areas, such as agriculture and food science. Overall, tridecyl neopentanoate is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its capabilities.
Synthesemethoden
Tridecyl neopentanoate can be synthesized through the esterification of neopentanoic acid with tridecanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Eigenschaften
CAS-Nummer |
105859-93-6 |
|---|---|
Produktname |
Tridecyl neopentanoate |
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChI-Schlüssel |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Andere CAS-Nummern |
106436-39-9 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
2,2-Dimethylpropionic acid, tridecyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



